

Cytochalasin F: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Cytochalasin F*

Cat. No.: *B3031449*

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Introduction

Cytochalasin F is a member of the cytochalasan family, a group of fungal secondary metabolites known for their potent effects on the actin cytoskeleton. These compounds have garnered significant interest in cell biology and drug discovery due to their ability to disrupt fundamental cellular processes by inhibiting actin polymerization. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Cytochalasin F**, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Cytochalasin F possesses the characteristic cytochalasan core, which consists of a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. The defining feature of **Cytochalasin F** is the presence of an epoxide group at the C6-C7 position of the macrocyclic ring, which is believed to contribute to its enhanced biological activity compared to other cytochalasins like Cytochalasin B.

The chemical structure of **Cytochalasin F** is presented below:



Caption: Chemical structure of **Cytochalasin F**.

A summary of the known physicochemical properties of **Cytochalasin F** is provided in the table below. While some specific experimental values are not readily available in the literature, the data presented offers a foundational understanding of its chemical identity.

Property	Value	Source
Molecular Formula	C ₂₉ H ₃₇ NO ₅	[1]
Molecular Weight	479.61 g/mol	[1]
CAS Number	36084-18-1	N/A
Appearance	White solid	[2]
Melting Point	Not reported	
Solubility	Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water.	[3][4]

Spectral Data:

The structural elucidation of **Cytochalasin F** is supported by various spectroscopic techniques. Below is a summary of available nuclear magnetic resonance (NMR) data.

Table 1: ¹H and ¹³C NMR Spectral Data for **Cytochalasin F** in Acetone-d₆

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
1	174.1	-
3	59.1	3.35 (m)
4	48.9	2.85 (m)
5	37.5	2.40 (m)
6	60.1	3.20 (d, 4.0)
7	61.9	3.55 (dd, 4.0, 2.5)
8	40.8	2.60 (m)
9	47.2	2.15 (m)
10	32.1	1.70 (m), 1.95 (m)
11	-	-
12	-	-
13	133.2	5.70 (m)
14	128.9	5.50 (m)
15	34.5	2.30 (m)
16	78.1	4.95 (d, 9.0)
17	39.1	2.05 (m)
18	21.1	1.05 (d, 7.0)
19	135.4	5.80 (dd, 15.0, 9.0)
20	129.8	5.60 (d, 15.0)
21	68.9	4.20 (m)
22	170.2	-
23	21.3	2.00 (s)
1'	138.5	-

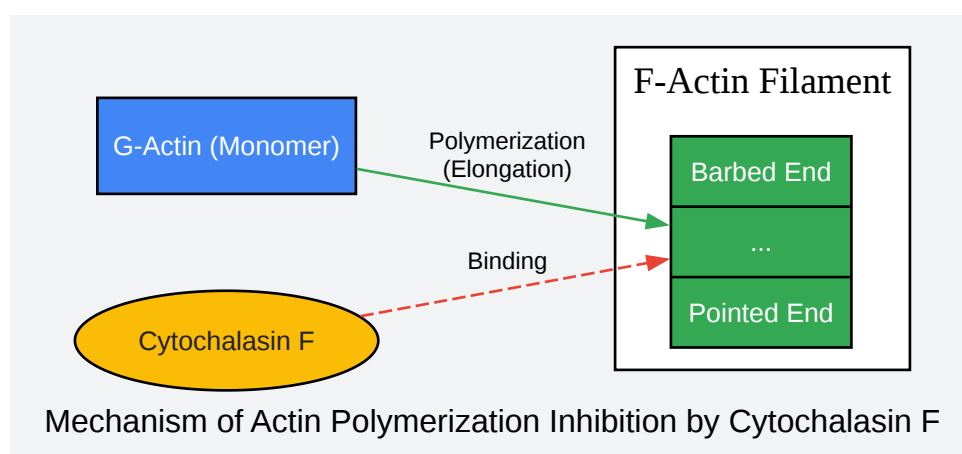
2'/6'	129.4	7.25 (m)
3'/5'	128.9	7.30 (m)
4'	127.0	7.20 (m)
C-CH ₃ (on C17)	16.5	0.95 (d, 6.5)

Note: The complete assignment of all signals requires 2D NMR techniques. The data presented is a compilation from available literature and may be subject to minor variations based on experimental conditions.

Biological Activity and Mechanism of Action

The primary biological effect of **Cytochalasin F**, like other members of its class, is the disruption of the actin cytoskeleton. This is achieved through its high-affinity binding to the barbed (plus) end of filamentous actin (F-actin). This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation. The inhibition of this fundamental cellular process leads to a cascade of downstream effects, including alterations in cell morphology, inhibition of cell motility, and disruption of cytokinesis.

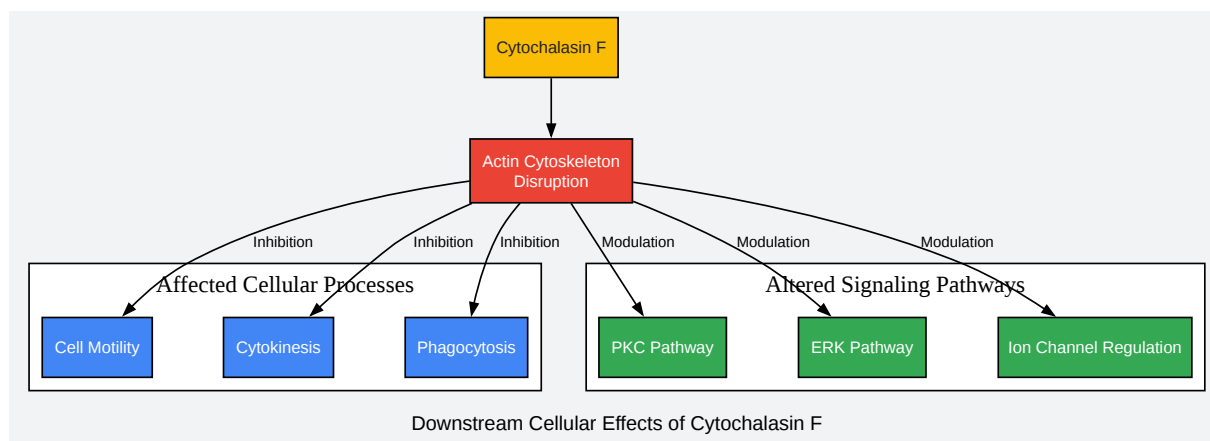
The presence of the C6-C7 epoxide group in **Cytochalasin F** is thought to enhance its binding affinity and inhibitory potency compared to hydroxylated analogs like Cytochalasin B.



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Caption: Inhibition of actin polymerization by **Cytochalasin F**.

The disruption of the actin cytoskeleton by cytochalasins can impact various signaling pathways. For instance, alterations in actin dynamics have been shown to influence the activity of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. Furthermore, the integrity of the actin cytoskeleton is crucial for the function of certain ion channels and transporters, and its disruption can lead to changes in their activity.



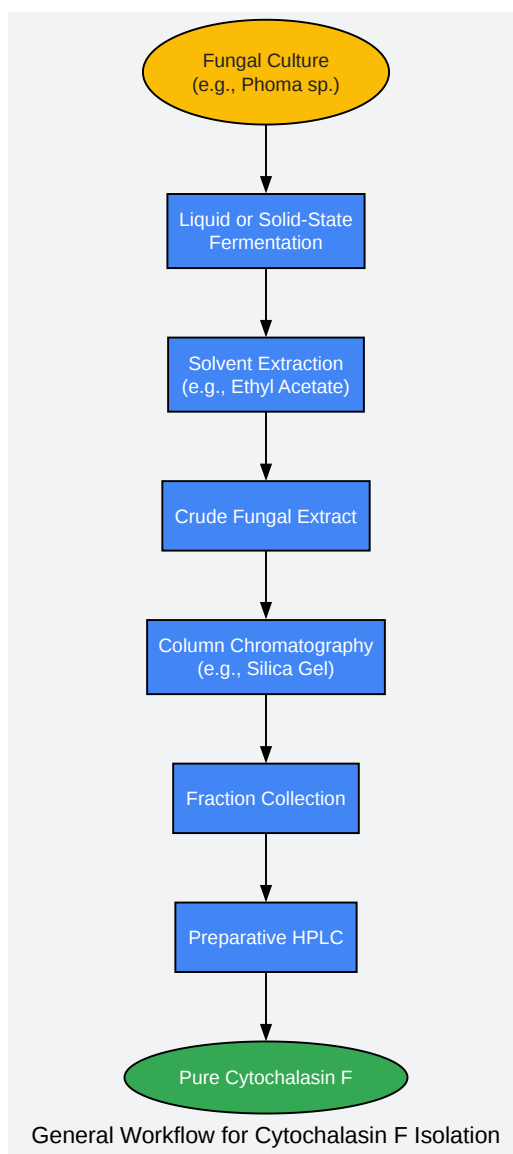
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Caption: Cellular consequences of actin disruption by **Cytochalasin F**.

Experimental Protocols

Isolation and Purification of Cytochalasin F

Cytochalasin F is typically isolated from fungal cultures, such as those of *Phoma* species. The general workflow involves fermentation, extraction of the fungal biomass and culture medium, followed by chromatographic purification.



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Caption: Workflow for isolating **Cytochalasin F**.

Detailed Protocol for Purification (General Example):

- **Extraction:** The fungal culture (biomass and medium) is extracted exhaustively with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
- **Initial Fractionation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol)

to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

- **Preparative HPLC:** Fractions containing cytochalasins, as identified by TLC and preliminary analysis, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A gradient of acetonitrile and water is typically used for elution.
- **Compound Identification:** The purity and identity of the isolated **Cytochalasin F** are confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

In Vitro Actin Polymerization Assay

The effect of **Cytochalasin F** on actin polymerization can be quantified using a pyrene-labeled actin assay. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to determine the kinetics of actin polymerization.

Protocol Outline:

- **Reagent Preparation:**
 - Prepare a stock solution of **Cytochalasin F** in DMSO.
 - Prepare pyrene-labeled G-actin and unlabeled G-actin in a low ionic strength buffer (G-buffer).
 - Prepare a polymerization-inducing buffer (P-buffer) containing KCl and MgCl₂.
- **Assay Procedure:**
 - In a fluorometer cuvette, mix G-actin (typically a mixture of labeled and unlabeled actin) with G-buffer and varying concentrations of **Cytochalasin F** (or DMSO for control).
 - Initiate polymerization by adding P-buffer.
 - Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 407 nm) over time.

- Data Analysis:
 - Plot fluorescence intensity versus time. The initial rate of fluorescence increase corresponds to the rate of actin polymerization.
 - Compare the polymerization rates in the presence of different concentrations of **Cytochalasin F** to the control to determine its inhibitory effect.

Conclusion

Cytochalasin F is a potent inhibitor of actin polymerization with a distinct chemical structure that contributes to its biological activity. This technical guide has provided a comprehensive overview of its chemical and physical properties, mechanism of action, and relevant experimental protocols. Further research into the specific downstream signaling effects and the development of more detailed analytical data will continue to enhance our understanding of this important molecule and its potential applications in research and medicine.

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